1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and pyridine rings, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of acetylenic ketones with hydrazines to form pyrazole intermediates, which are then further reacted with pyridine derivatives . Industrial production methods may involve the use of transition-metal catalysts and optimized reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like halides or sulfonates.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridines and pyrazolopyrimidines. These compounds share structural similarities but may differ in their biological activities and applications. For instance, pyrazolopyrimidines are known for their antiviral and anti-inflammatory properties, while pyrazolopyridines are more commonly studied for their anticancer and antimicrobial activities .
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-3-26-16(10-11-23-26)13-22-21(28)17-12-19(15-8-6-5-7-9-15)25-20-18(17)14-24-27(20)4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,28) |
InChI Key |
DEKGLXYAKZXBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C=NN3CC)C4=CC=CC=C4 |
Origin of Product |
United States |
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